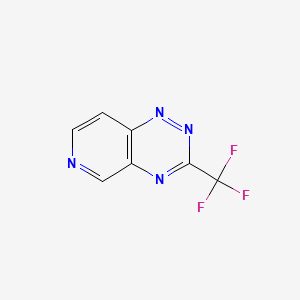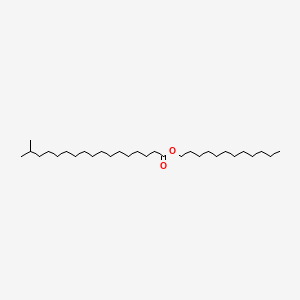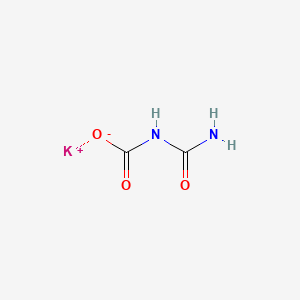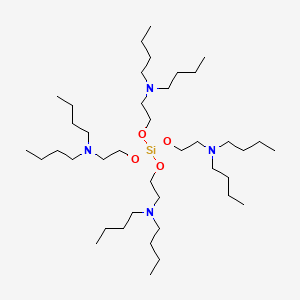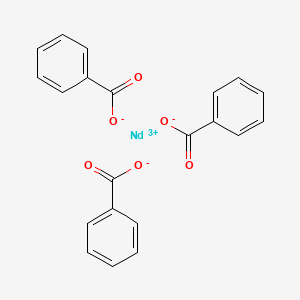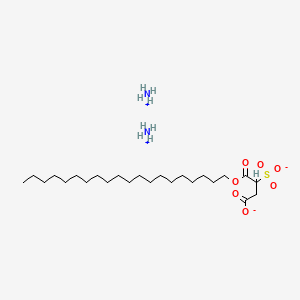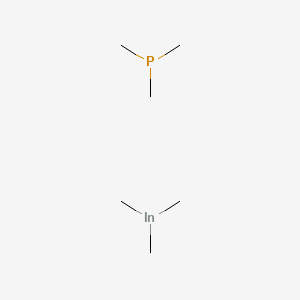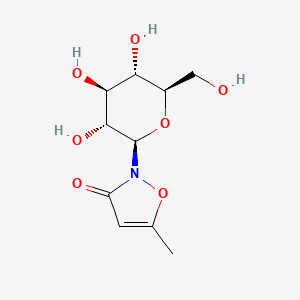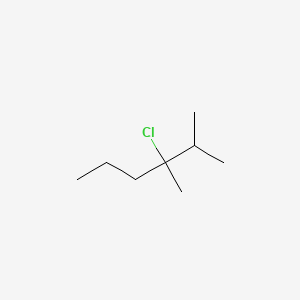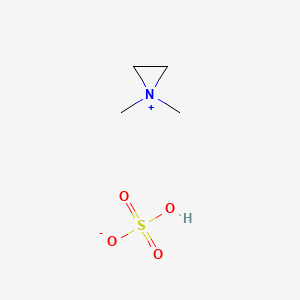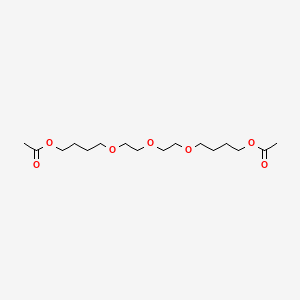
5,8,11-Trioxapentadeca-1,15-diyl diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8,11-Trioxapentadeca-1,15-diyl diacetate is an organic compound with the molecular formula C16H30O7. It is known for its unique structure, which includes three oxygen atoms within a 15-carbon chain, and two acetate groups attached at the ends. This compound is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8,11-Trioxapentadeca-1,15-diyl diacetate typically involves the esterification of 5,8,11-trioxapentadecan-1,15-diol with acetic anhydride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process. The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of the compound with high purity.
化学反応の分析
Types of Reactions
5,8,11-Trioxapentadeca-1,15-diyl diacetate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 5,8,11-trioxapentadecan-1,15-diol and acetic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Major Products Formed
Hydrolysis: 5,8,11-trioxapentadecan-1,15-diol and acetic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
科学的研究の応用
5,8,11-Trioxapentadeca-1,15-diyl diacetate is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: In the study of lipid metabolism and as a substrate for enzyme assays.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of 5,8,11-Trioxapentadeca-1,15-diyl diacetate involves its interaction with various molecular targets and pathways. The ester bonds in the compound can be hydrolyzed by esterases, releasing the corresponding diol and acetic acid. This hydrolysis reaction is crucial in biological systems where the compound may serve as a prodrug, releasing active metabolites upon enzymatic cleavage.
類似化合物との比較
Similar Compounds
5,8,11-Trioxapentadecan-1,15-diol: The parent diol compound without the acetate groups.
5,8,11-Trioxapentadeca-1,15-diyl dimethyl ether: Similar structure but with methyl ether groups instead of acetate groups.
Uniqueness
5,8,11-Trioxapentadeca-1,15-diyl diacetate is unique due to its specific ester functional groups, which confer distinct chemical reactivity and stability. The presence of three oxygen atoms within the carbon chain also imparts unique physical and chemical properties compared to other similar compounds.
特性
CAS番号 |
94133-97-8 |
|---|---|
分子式 |
C16H30O7 |
分子量 |
334.40 g/mol |
IUPAC名 |
4-[2-[2-(4-acetyloxybutoxy)ethoxy]ethoxy]butyl acetate |
InChI |
InChI=1S/C16H30O7/c1-15(17)22-9-5-3-7-19-11-13-21-14-12-20-8-4-6-10-23-16(2)18/h3-14H2,1-2H3 |
InChIキー |
ATHFLNGYVMMERW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCCCCOCCOCCOCCCCOC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



